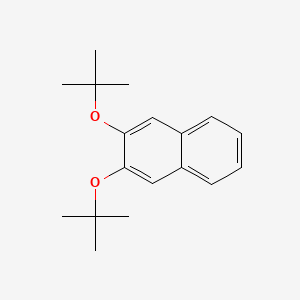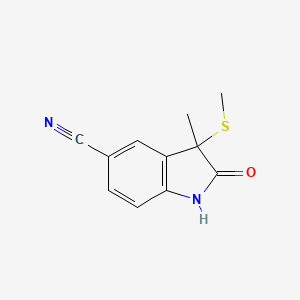
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester is an organic compound with the molecular formula C18H27NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with 3-methylbutyl groups, and an amino group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester typically involves the esterification of 1,3-Benzenedicarboxylic acid, 5-amino- with 3-methylbutanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenedicarboxylic acid, dimethyl ester: Similar structure but lacks the amino group.
1,2-Benzenedicarboxylic acid, bis(3-methylbutyl) ester: Similar ester groups but different substitution pattern on the benzene ring.
1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester: Similar structure but with different ester groups.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-amino-, bis(3-methylbutyl) ester is unique due to the presence of both amino and ester groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61580-20-9 |
|---|---|
Molekularformel |
C18H27NO4 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
bis(3-methylbutyl) 5-aminobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H27NO4/c1-12(2)5-7-22-17(20)14-9-15(11-16(19)10-14)18(21)23-8-6-13(3)4/h9-13H,5-8,19H2,1-4H3 |
InChI-Schlüssel |
MKFOSCZKXPQCJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)
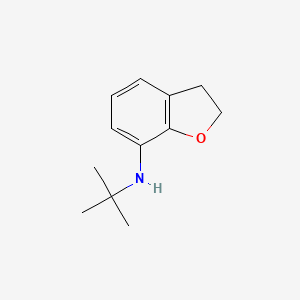
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
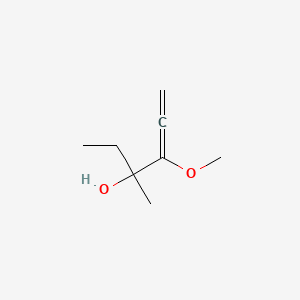
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)

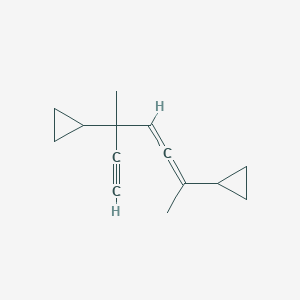
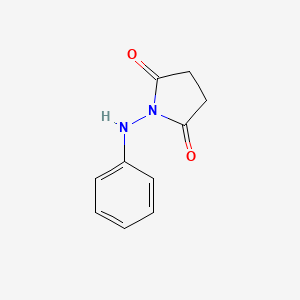
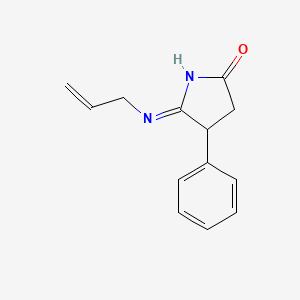
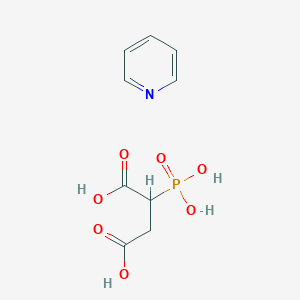
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)

